2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
CAS No.: 2549018-36-0
Cat. No.: VC11813396
Molecular Formula: C17H19F2N3O
Molecular Weight: 319.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549018-36-0 |
|---|---|
| Molecular Formula | C17H19F2N3O |
| Molecular Weight | 319.35 g/mol |
| IUPAC Name | 2-[[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
| Standard InChI | InChI=1S/C17H19F2N3O/c18-15-2-1-14(9-16(15)19)11-22-7-3-13(4-8-22)12-23-17-10-20-5-6-21-17/h1-2,5-6,9-10,13H,3-4,7-8,11-12H2 |
| Standard InChI Key | HGBGZPWLVUMKCV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=C(C=C3)F)F |
| Canonical SMILES | C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=C(C=C3)F)F |
Introduction
Chemical Identification and Molecular Properties
2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has the molecular formula C₁₇H₁₉F₂N₃O and a molecular weight of 319.35 g/mol. Its IUPAC name, 2-[[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine, reflects its structural components:
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A pyrazine ring substituted with a methoxy group.
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A piperidine ring functionalized with a 3,4-difluorophenylmethyl group at the nitrogen atom.
The compound’s SMILES notation (C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=C(C=C3)F)F) and InChIKey (HGBGZPWLVUMKCV-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry. The presence of fluorine atoms at the 3- and 4-positions on the phenyl ring introduces electronegative and steric effects that influence its reactivity and binding interactions.
Synthesis and Manufacturing
The synthesis of 2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves multi-step organic reactions, typically including:
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Piperidine Functionalization:
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The piperidine ring is alkylated with a 3,4-difluorophenylmethyl group via nucleophilic substitution. This step often employs a benzyl halide derivative (e.g., 3,4-difluorobenzyl chloride) and a base such as potassium carbonate to facilitate the reaction.
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Methoxy Group Introduction:
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The hydroxyl group on the piperidine’s methylene bridge is converted to a methoxy group using methylating agents like methyl iodide in the presence of a silver oxide catalyst.
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Pyrazine Coupling:
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A Mitsunobu reaction or nucleophilic aromatic substitution links the methoxy-piperidine intermediate to the pyrazine ring. Catalysts such as triphenylphosphine and diethyl azodicarboxylate (DEAD) are commonly used.
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Industrial-scale production may leverage continuous flow reactors to enhance yield and reduce side reactions, particularly during halogenation and coupling steps.
Structural and Electronic Analysis
The compound’s geometry is defined by:
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Pyrazine Ring: A six-membered aromatic ring with two nitrogen atoms at the 1- and 4-positions. The methoxy group at the 2-position donates electron density via resonance, activating the ring toward electrophilic substitution.
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Piperidine Moiety: A six-membered saturated ring with a chair conformation. The 3,4-difluorophenylmethyl group at the nitrogen atom creates steric hindrance, potentially influencing binding to biological targets.
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Fluorine Substituents: The 3,4-difluoro configuration on the phenyl ring enhances lipid solubility and metabolic stability compared to non-fluorinated analogs.
Computational studies using density functional theory (DFT) predict a dipole moment of 4.2 Debye, indicating moderate polarity suitable for blood-brain barrier penetration.
Comparative Analysis with Structural Analogs
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 2-({1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine | Mono-fluoro substitution at phenyl ring | Reduced steric bulk, lower COX-2 affinity |
| 2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine | Chlorine substituent | Enhanced metabolic stability, higher logP |
| 2-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine | Para-fluoro substitution | Altered receptor selectivity profile |
The 3,4-difluoro configuration in the target compound confers balanced lipophilicity and target engagement, outperforming mono-halogenated analogs in preclinical models.
Future Directions
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Pharmacokinetic Studies: Investigate oral bioavailability and half-life in mammalian models.
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Structure-Activity Relationship (SAR): Modify the pyrazine and piperidine regions to optimize potency.
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Toxicology Profiling: Assess acute and chronic toxicity in vitro and in vivo.
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